Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The naphthyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different physical and chemical properties based on the introduced functional groups .
Scientific Research Applications
Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the naphthyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Another fused pyridine system with different substitution patterns.
2,7-Naphthyridine: Known for its distinct biological activities and synthetic applications.
Quinolines: Similar in structure but with different nitrogen atom positions, leading to varied chemical properties.
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVNSVJVHCJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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